Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)-
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Overview
Description
Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- is an organic compound with the molecular formula C10H14O It is a derivative of ethanone, featuring a 7-methyl-1,6-cycloheptadien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor followed by methylation and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-cyclohexen-1-yl)-: Similar structure but with a cyclohexene ring instead of a cycloheptadiene ring.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: Features additional methyl groups on the cyclohexene ring.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Contains a cyclopentene ring with a methyl group.
Uniqueness
Ethanone, 1-(7-methyl-1,6-cycloheptadien-1-yl)- is unique due to its seven-membered ring structure with a methyl group, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(7-methylcyclohepta-1,6-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-8-6-4-3-5-7-10(8)9(2)11/h6-7H,3-5H2,1-2H3 |
InChI Key |
CGULKRBAIYKADN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCC=C1C(=O)C |
Origin of Product |
United States |
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